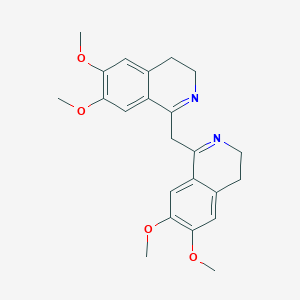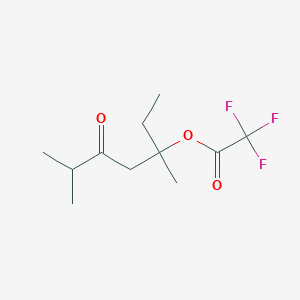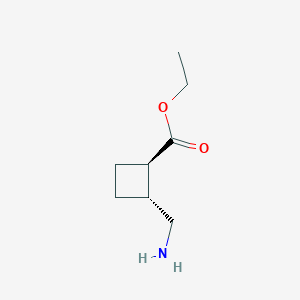
ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring with an aminomethyl group and an ethyl ester group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives, which are functionalized to introduce the aminomethyl and carboxylate groups.
Reaction Conditions: Common reagents include amines, esters, and catalysts that facilitate the formation of the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems for continuous production and monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring.
Ethyl (1R,2R)-2-(aminomethyl)cyclopentane-1-carboxylate: Features a cyclopentane ring instead of cyclobutane.
Methyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate: Similar structure with a methyl ester group.
Uniqueness
This compound is unique due to its specific stereochemistry and ring size, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
64652-36-4 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
BKWRCPAWPILTBC-NKWVEPMBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H]1CN |
SMILES canónico |
CCOC(=O)C1CCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


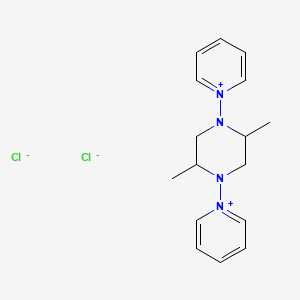

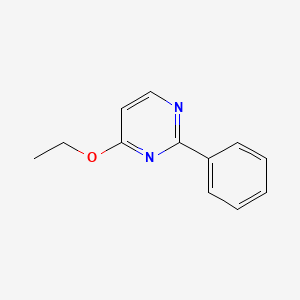
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
